molecular formula C18H24N2O2S B12895023 Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- CAS No. 41288-23-7

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-

Cat. No.: B12895023
CAS No.: 41288-23-7
M. Wt: 332.5 g/mol
InChI Key: KDVLRIYIQASACC-UHFFFAOYSA-N
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Description

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core with a methoxy group at the 4-position and a thiazolidinyl-pentyl-oxy substituent at the 2-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . For the specific synthesis of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-, a multi-step process is required:

    Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through the Skraup synthesis.

    Thiazolidinyl-Pentyl-Oxy Substitution: The final step involves the introduction of the thiazolidinyl-pentyl-oxy substituent at the 2-position. This can be accomplished through nucleophilic substitution reactions using appropriate thiazolidinyl and pentyl-oxy precursors.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of a methoxy group and a thiazolidinyl-pentyl-oxy substituent differentiates it from other quinoline derivatives and enhances its pharmacological profile .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the compound Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- , exploring its biological activity through various studies and findings.

  • Chemical Formula : C18H24N2O2S
  • Molecular Weight : 332.50 g/mol
  • CAS Registry Number : 41288-23-7

This compound features a quinoline core with a methoxy group and a thiazolidinyl-pentyl ether side chain, which may influence its biological interactions and therapeutic potential.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. A study highlighted that compounds containing the quinoline moiety exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) and other drug-resistant strains. The mechanism often involves the inhibition of key metabolic enzymes in bacteria, which is critical for their survival and replication .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget PathogenActivity Level
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-M. tuberculosisPromising
BedaquilineM. tuberculosis (MDR)High
Other Quinoline DerivativesVarious pathogensVariable

Anticancer Activity

Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For instance, a patent application discussed the use of quinoline compounds as JNK inhibitors, which are implicated in cancer cell survival pathways . The compound under consideration has shown potential in inhibiting cancer cell proliferation through apoptosis induction mechanisms.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with quinoline derivatives resulted in significant apoptosis in various cancer cell lines. The degree of apoptosis was measured using assays such as CaspaseGlo, which quantifies caspase activity as a marker for apoptotic processes .

Anti-inflammatory Properties

The quinoline structure has been associated with anti-inflammatory effects. Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications to the core structure or substituents can enhance or diminish their efficacy against specific targets:

  • Methoxy Group : Enhances lipophilicity and may improve cell membrane permeability.
  • Thiazolidinyl Side Chain : Contributes to biological activity through interactions with target proteins.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of quinoline derivatives to various biological targets. For instance, docking simulations have shown favorable interactions between quinoline compounds and enzymes involved in metabolic pathways of pathogens like M. tuberculosis .

Table 2: Molecular Docking Results

Compound NameTarget ProteinBinding Energy (kcal/mol)
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-InhA (M. tuberculosis)-71.3
Other Quinoline DerivativesVariousVariable

Properties

CAS No.

41288-23-7

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

3-[5-(4-methoxyquinolin-2-yl)oxypentyl]-1,3-thiazolidine

InChI

InChI=1S/C18H24N2O2S/c1-21-17-13-18(19-16-8-4-3-7-15(16)17)22-11-6-2-5-9-20-10-12-23-14-20/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3

InChI Key

KDVLRIYIQASACC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)OCCCCCN3CCSC3

Origin of Product

United States

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